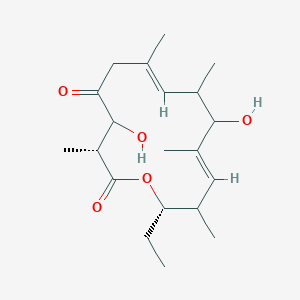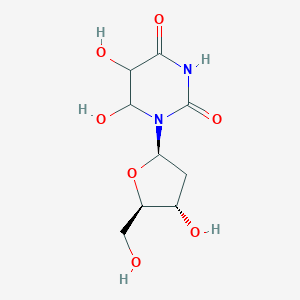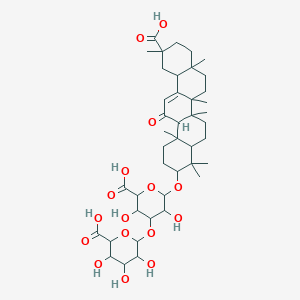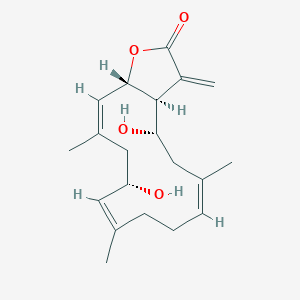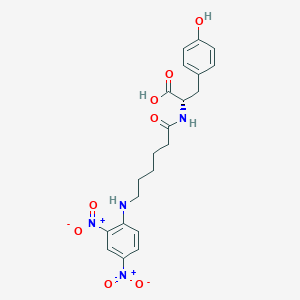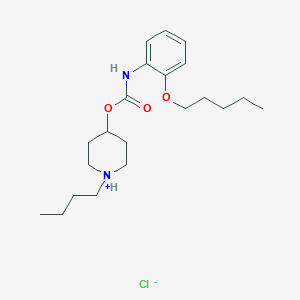
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound used in scientific research. It belongs to the class of piperidone derivatives and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds that have biological activity. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to be a useful intermediate in the synthesis of various drugs that act on the central nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been found to have an effect on the release of acetylcholine in the brain. These effects make Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone a useful compound in the study of various neurological disorders.
实验室实验的优点和局限性
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages as a compound for lab experiments. It is readily available and can be synthesized using various methods. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also stable and can be easily stored. However, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has some limitations. It is relatively expensive, and its synthesis requires the use of hazardous chemicals. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also sensitive to air and moisture, which can affect its stability.
未来方向
There are several future directions for the use of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone in scientific research. One possible direction is the synthesis of new compounds for the treatment of neurological disorders. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can also be used in the synthesis of new radioligands for imaging studies. Another future direction is the study of the mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives to better understand their biological activity.
Conclusion:
In conclusion, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a useful compound in scientific research. It has been extensively used as a precursor for the synthesis of various compounds and has been found to have various biochemical and physiological effects. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized using various methods. The most commonly used method involves the reaction of 4-piperidone hydrochloride with butanol and sodium hydroxide to obtain the corresponding butyl ester. This ester is then reacted with 2-(pentyloxy)phenyl) isocyanate in the presence of a base to give Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone.
科学研究应用
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been extensively used in scientific research as a precursor for the synthesis of various compounds such as piperidines, pyrrolidines, and pyridines. It has been found to be a useful intermediate in the synthesis of various drugs and natural products. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been used in the synthesis of various radioligands for imaging studies.
属性
CAS 编号 |
105384-11-0 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399 g/mol |
IUPAC 名称 |
(1-butylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-9-17-25-20-11-8-7-10-19(20)22-21(24)26-18-12-15-23(16-13-18)14-6-4-2;/h7-8,10-11,18H,3-6,9,12-17H2,1-2H3,(H,22,24);1H |
InChI 键 |
STAKFIPGKXCGEL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
规范 SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
同义词 |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mo nohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




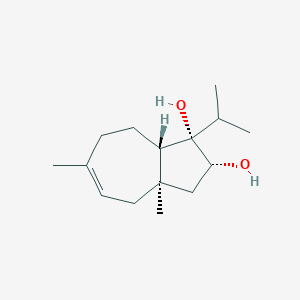

![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
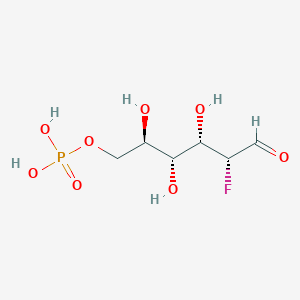

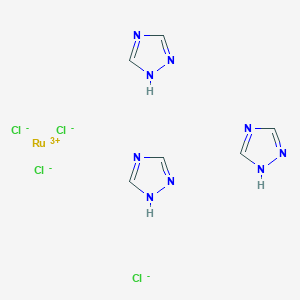
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
